4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde is an organic compound characterized by a chromene structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. The chemical formula for this compound is C10H6ClF O, and its molecular weight is approximately 208.6 g/mol. The presence of chlorine and fluorine substituents at specific positions on the chromene framework imparts unique chemical properties and biological activities.
This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for various chemical modifications. Its aldehyde functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis.
Studies have shown that fluclobrate exhibits anti-cancer properties in various cancer cell lines. It is believed to work by inhibiting the proliferation of cancer cells and inducing apoptosis (programmed cell death). Further research is ongoing to explore its potential as a therapeutic agent for different types of cancer [, ].
Fluclobrate has been shown to protect neurons from damage caused by oxidative stress, which is a major contributing factor in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies suggest that it may have potential in preventing or slowing the progression of these diseases [, ].
Fluclobrate has demonstrated anti-inflammatory properties in various animal models. It is believed to work by modulating the activity of inflammatory signaling pathways. This makes it a potential candidate for treating inflammatory diseases like arthritis and inflammatory bowel disease [, ].
Research indicates that compounds related to 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde exhibit various biological activities, including:
Synthesis of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde can be achieved through several methods:
4-Chloro-6-fluoro-2H-chromene-3-carbaldehyde has potential applications in various fields:
Interaction studies are crucial for understanding the behavior of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde in biological systems:
Several compounds share structural similarities with 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, which may exhibit comparable properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Chloro-2H-chromene-3-carbaldehyde | Chlorine at position 4; aldehyde at position 3 | Similar reactivity but lacks fluorine |
6-Fluoro-2H-chromene-3-carbaldehyde | Fluorine at position 6; aldehyde at position 3 | Enhanced electron-withdrawing effects |
4-Bromo-6-fluoro-2H-chromene-3-carbaldehyde | Bromine instead of chlorine; fluorine present | Different halogen effects on reactivity |
These compounds highlight the uniqueness of 4-chloro-6-fluoro-2H-chromene-3-carbaldehyde, particularly in terms of its halogen substituents and their influence on chemical behavior and biological activity.
Irritant